Introduction: The Strategic Value of Halogenated Pyridines in Synthesis
Introduction: The Strategic Value of Halogenated Pyridines in Synthesis
An In-Depth Technical Guide to 6-Chloro-4-fluoronicotinaldehyde (CAS: 1060809-20-2): A Versatile Building Block for Modern Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure. The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto this ring system profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. Chlorine can enhance metabolic stability and introduce key hydrophobic interactions, while fluorine often improves binding affinity and membrane permeability.[1][2]
This guide focuses on 6-Chloro-4-fluoronicotinaldehyde (CAS: 1060809-20-2), a trifunctional pyridine building block that offers researchers a powerful tool for molecular diversification. Possessing a reactive aldehyde, a displaceable chlorine atom, and an electron-withdrawing fluorine, this intermediate provides three distinct points for chemical modification. Its structure is primed for the synthesis of complex heterocyclic systems, making it an invaluable precursor for generating libraries of compounds in drug discovery programs targeting a range of diseases.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into its properties, synthesis, reactivity, and applications.
Part 1: Physicochemical Properties & Spectroscopic Analysis
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis.
Physicochemical Data
The key properties of 6-Chloro-4-fluoronicotinaldehyde are summarized below. These values are compiled from supplier data and computational predictions.[5][6][7][8]
| Property | Value | Source |
| CAS Number | 1060809-20-2 | [5][6] |
| Molecular Formula | C₆H₃ClFNO | [6][8] |
| Molecular Weight | 159.55 g/mol | [6] |
| Appearance | (Predicted) White to off-white solid | N/A |
| Boiling Point | 242.3 ± 35.0 °C (Predicted) | [7] |
| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6] |
| SMILES Code | O=CC1=CN=C(Cl)C=C1F | [6][8] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. Experimental verification is essential for any synthesized batch.[9]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10.1 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic of aldehyde protons.
-
δ ~8.7 ppm (s, 1H): The proton at the C2 position of the pyridine ring. Its chemical shift is influenced by the adjacent nitrogen and the C3-aldehyde group.
-
δ ~7.3 ppm (d, 1H): The proton at the C5 position. It would appear as a doublet due to coupling with the C4-fluorine atom.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~188 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~160 ppm (d, ¹JCF): The carbon at the C4 position, showing a large coupling constant due to the directly attached fluorine.
-
δ ~155 ppm: The carbon at the C6 position, attached to chlorine.
-
δ ~152 ppm: The carbon at the C2 position.
-
δ ~125 ppm: The carbon at the C3 position, attached to the aldehyde.
-
δ ~115 ppm (d, ²JCF): The carbon at the C5 position, showing a smaller coupling constant with the fluorine at C4.
-
-
Infrared (IR) Spectroscopy:
-
~1710 cm⁻¹: Strong C=O stretch from the aldehyde.
-
~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1200-1250 cm⁻¹: C-F stretching vibration.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would show a characteristic M/M+2 isotopic pattern of approximately 3:1, which is indicative of the presence of a single chlorine atom. Expected [M]⁺ at m/z = 159 and [M+2]⁺ at m/z = 161.
-
Part 2: Proposed Synthesis and Purification
While specific literature detailing the synthesis of 6-Chloro-4-fluoronicotinaldehyde is sparse, a robust and logical pathway can be designed based on established methodologies for the formylation of halogenated pyridines.[9][10] The most field-proven approach involves a directed ortho-metalation (DoM) followed by electrophilic quench.
Synthetic Workflow
The proposed synthesis begins with the commercially available 2-chloro-4-fluoropyridine. The acidity of the C3 proton is enhanced by the inductive effects of the adjacent C4-fluorine and the ring nitrogen, making it susceptible to deprotonation by a strong base like Lithium Diisopropylamide (LDA). The resulting lithiated intermediate is then trapped with an electrophilic formylating agent such as N,N-Dimethylformamide (DMF).
Caption: Proposed synthetic workflow for 6-Chloro-4-fluoronicotinaldehyde.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the starting material). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-Butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C to generate LDA in situ. Stir for 30 minutes.
-
Deprotonation: To the freshly prepared LDA solution, add a solution of 2-chloro-4-fluoropyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour to facilitate complete deprotonation.
-
Formylation: Slowly add N,N-Dimethylformamide (DMF, 1.5 eq.) to the reaction mixture. The addition is exothermic; maintain the temperature below -70 °C. Stir at -78 °C for 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-Chloro-4-fluoronicotinaldehyde.
Part 3: Chemical Reactivity and Synthetic Utility
The true value of 6-Chloro-4-fluoronicotinaldehyde lies in its trifunctional nature, which allows for sequential and selective modifications to build molecular complexity.
Caption: Key reaction pathways for 6-Chloro-4-fluoronicotinaldehyde.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide array of classical organic transformations.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) provides direct access to substituted aminomethyl-pyridines, a common motif in bioactive molecules.
-
Condensation Reactions: Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) or Wittig reactions with phosphorus ylides can be used to install carbon-carbon double bonds, extending the carbon skeleton.[11][12]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-chloro-4-fluoronicotinic acid (CAS 1060809-30-4), using standard oxidants like potassium permanganate or Oxone®.[13] This acid is a valuable intermediate for amide bond formation.
-
Reduction: Reduction with sodium borohydride (NaBH₄) yields the corresponding hydroxymethyl-pyridine, which can be further functionalized.
Reactions at the 6-Chloro Position
The chlorine atom at the C6 position is activated towards nucleophilic substitution and is an ideal site for cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates SNAr reactions. Amines, alcohols, and thiols can displace the chloride, typically in the presence of a base, to introduce a diverse range of substituents at this position. This is a powerful method for late-stage functionalization.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a prime handle for transition-metal-catalyzed reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, connecting aryl or heteroaryl groups to the pyridine core.[14] This is one of the most important reactions in modern drug discovery for building bi-aryl structures.
-
Buchwald-Hartwig Amination: This reaction provides an alternative to SNAr for coupling primary and secondary amines to the C6 position, often under milder conditions and with broader substrate scope.
-
Part 4: Safety and Handling
Proper handling of 6-Chloro-4-fluoronicotinaldehyde is crucial to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator at 2-8°C to prevent degradation.[6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[15]
-
Spills: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for proper chemical waste disposal.[15]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
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6-Chloro-4-fluoronicotinaldehyde | 1060809-20-2. ChemicalBook.
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A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry - ACS Publications.
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1060809-20-2|6-Chloro-4-fluoronicotinaldehyde|BLD Pharm. BLD Pharm.
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Recent Advances in the Synthesis of Nicotine and Its Derivatives. ResearchGate.
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1256824-38-0, 4-chloro-6-fluoronicotinaldehyde Formula. ECHEMI.
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Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation. PubMed.
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6-chloro-4-fluoronicotinaldehyde | CAS:1060809-20-2. Ark Pharma Scientific Limited.
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A Novel Approach for the Synthesis of (R) and (S)-Nicotine. Scirp.org.
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The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
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Recent advances in the synthesis of nicotine and its derivatives. ElectronicsAndBooks.
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6-Chloro-4-fluoronicotinaldehyde | 1060809-20-2. Sigma-Aldrich.
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1060809-30-4 | 6-chloro-4-fluoronicotinic acid. ChemScene.
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Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Organic Letters - ACS Publications.
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Suzuki reaction. Wikipedia.
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A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC.
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929022-76-4|2-Chloro-4-fluoronicotinic acid|BLD Pharm. BLD Pharm.
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1060809-20-2 6-chloro-4-fluoronicotinaldehyde. King-Pharm.
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6-Chloro-3-fluoronicotinaldehyde | 950691-52-8. ChemicalBook.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
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Spectroscopic and Synthetic Profile of 2,4,6-Trichloronicotinaldehyde: A Technical Guide. Benchchem.
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Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
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Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
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A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI.
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A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
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